![molecular formula C22H16N4O3S B2727347 3-苯基-1-((3-(间甲苯基)-1,2,4-噁二唑-5-基)甲基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1226430-91-6](/img/no-structure.png)

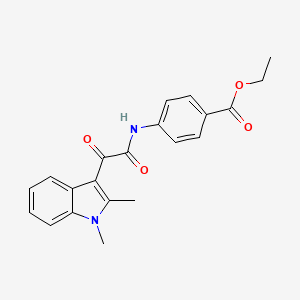

3-苯基-1-((3-(间甲苯基)-1,2,4-噁二唑-5-基)甲基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

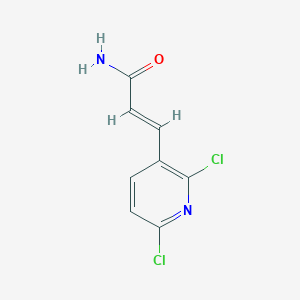

The compound is a complex organic molecule that includes several heterocyclic structures such as thieno[3,2-d]pyrimidine and 1,2,4-oxadiazole. These structures are often found in various pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H-, 13C-NMR, IR spectroscopy, and mass-spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present.科学研究应用

合成和抗氧化活性

已合成与所述化学物质在结构上相关的化合物,并评价了它们的抗氧化活性。例如,一项研究重点关注 N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-4-胺衍生物的合成,展示了显着的自由基清除活性,突出了供电子和吸电子取代基对噻吩并嘧啶环中增强抗氧化活性的重要性(Y Kotaiah 等,2012)。

生物活性

已广泛研究了与所描述的结构类似的结构基序的生物活性。对噻吩并[2,3-d]嘧啶衍生物的研究揭示了广泛的生物活性,包括抗菌和抗原生动物作用。例如,衍生物已证明对金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌等菌株具有抗菌活性,表明开发新的抗菌剂的潜力(S. Vlasov 等,2015)。

结构和电子分析

研究还集中在噻吩并[2,3-d]嘧啶衍生物的结构和电子性质上。通过实验和理论(DFT/TDDFT)分析对硫代嘧啶衍生物的电子、线性和非线性光学性质的研究,深入了解了它们在医学和非线性光学(NLO)领域的应用前景。此类研究强调了这些化合物在各种科学应用中的多功能性,突出了它们相当大的 NLO 特性和光电应用潜力(A. Hussain 等,2020)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl and phenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "m-tolyl hydrazine", "acetic anhydride", "sulfuric acid", "sodium nitrite", "phenylboronic acid", "palladium acetate", "triethylamine", "3-bromo-1-chloropropane", "sodium hydroxide", "methyl iodide", "potassium carbonate", "N,N-dimethylformamide", "3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Synthesis of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid.", "Conversion of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate to 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid by treating with sodium nitrite and hydrochloric acid.", "Preparation of 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester by reacting with phenylboronic acid and palladium acetate in the presence of triethylamine.", "Synthesis of 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea by reacting 3-bromo-1-chloropropane with m-tolyl hydrazine followed by reaction with 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester in the presence of sodium hydroxide.", "Preparation of 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea methyl ester by reacting with methyl iodide and potassium carbonate in the presence of N,N-dimethylformamide.", "Synthesis of 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thiourea methyl ester by reacting 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea methyl ester with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid.", "Preparation of 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thiourea methyl ester with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid." ] } | |

CAS 编号 |

1226430-91-6 |

分子式 |

C22H16N4O3S |

分子量 |

416.46 |

IUPAC 名称 |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16N4O3S/c1-14-6-5-7-15(12-14)20-23-18(29-24-20)13-25-17-10-11-30-19(17)21(27)26(22(25)28)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |

InChI 键 |

PKZHLEBWZQLWJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)

![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)